molecular formula C14H11BrClN3O3 B5844371 N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5844371
M. Wt: 384.61 g/mol
InChI Key: PXRBMNDZTTZAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2002 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation, immune response, and cell survival. N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

Mechanism of Action

N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 inhibits the NF-κB pathway by preventing the degradation of IκBα, which is a key inhibitor of NF-κB. In the absence of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082, IκBα is rapidly degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 binds to the Cys179 residue of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα. This prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to bacterial and viral infections. N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 has been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 is its high specificity for the NF-κB pathway. This allows researchers to selectively inhibit NF-κB without affecting other signaling pathways. N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the role of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, the potential use of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 in combination with other drugs for the treatment of cancer and viral infections is an area of active research.

Synthesis Methods

N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082 can be synthesized using a two-step process. The first step involves the reaction of 2-bromo-4-chlorophenol with acetyl chloride to form 2-acetyl-4-bromo-phenol. The second step involves the reaction of 2-acetyl-4-bromo-phenol with 4-pyridinecarboximidamide to form N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide 11-7082. The synthesis method has been optimized to achieve high yields and purity.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O3/c15-11-7-10(16)1-2-12(11)21-8-13(20)22-19-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRBMNDZTTZAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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